molecular formula C17H20N4O B2435631 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2320818-17-3

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2435631
CAS No.: 2320818-17-3
M. Wt: 296.374
InChI Key: CWDHQDUVUIHGRE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.374. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Stability

The chemical structure of imidazo[1,5-a]pyridine provides a versatile architecture for the development of stable N-heterocyclic carbenes, which are crucial in the synthesis of Rh(I) mono- and biscarbenes. These compounds are synthesized and characterized for their stability and reactivity, showcasing the potential of such structures in chemical synthesis and applications in medicinal chemistry (Alcarazo et al., 2005).

Synthetic Routes and Applications

The imidazo[1,5-a]pyridine scaffold is highlighted for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This versatility is attributed to its pharmacological properties, which have been exploited in various marketed preparations such as zolimidine and zolpidem, demonstrating the scaffold's significant potential as a "drug prejudice" platform (Deep et al., 2016).

Fluorescence and Sensing Applications

Imidazo[1,5-a]pyridinium ions are identified as highly emissive and water-soluble fluorophores, accessible through an efficient three-component coupling reaction. Modifications in the groups attached to the polyheterocyclic core significantly affect their emission properties, enabling applications in fluorescence switching and pH sensing. This adaptability demonstrates the potential of imidazo[1,5-a]pyridinium structures in developing novel sensors and imaging agents (Hutt et al., 2012).

Coordination Chemistry and Metal Complexes

The coordination properties of heterocyclic alcohols and aldehydes derived from imidazole, pyrazole, or pyridine towards various metal ions have been critically reviewed. These ligands showcase versatility, acting as monodentate or didentate, neutral or deprotonated, and undergoing tautomeric equilibria upon coordination. This property is essential for developing new materials and catalysts, emphasizing the role of such heterocycles in coordination chemistry (Barszcz, 2005).

Catalytic Applications

Three-coordinate monovalent nickel halide complexes with N-heterocyclic carbene (NHC) ligands have been prepared, showcasing their potential in catalyzing Suzuki cross-coupling and Buchwald–Hartwig amination reactions. The synthesis of these complexes and their characterization reveal insights into the coordination geometry and electronic structure, offering avenues for exploring nickel-based catalysts in organic synthesis (Matsubara et al., 2016).

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(8-13-2-1-5-18-11-13)21-14-3-4-15(21)10-16(9-14)20-7-6-19-12-20/h1-2,5-7,11-12,14-16H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDHQDUVUIHGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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